![molecular formula C10H15Cl2N3O B2763990 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride CAS No. 2241107-62-8](/img/structure/B2763990.png)
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride
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Overview
Description
The compound “5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride” has a CAS Number of 2241107-62-8 . It has a molecular weight of 264.15 . The IUPAC name for this compound is 5-((1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-ol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O.2ClH/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7;;/h2-3,5,7-8,12,14H,1,4,6H2;2*1H/t7-,8-;;/m0…/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Nicotinic Acetylcholine Receptor Agonism
A series of novel, potent neuronal nicotinic acetylcholine receptor ligands derived from 3,6-diazabicyclo[3.2.0]heptane have been synthesized and evaluated for their binding affinity and agonist activity, specifically at the alpha4beta2 nAChR subtype. Structure-activity relationship (SAR) studies focusing on substitution effects on the pyridine ring and the stereo- and regiochemical influences of the core have led to the discovery of compounds with notable in vitro pharmacological profiles, indicating potential applications in the development of therapeutics targeting nAChRs (Ji et al., 2007).
Catalysis in Organic Synthesis
DABCO-based ionic liquids have been reported as green and recyclable catalysts for the synthesis of barbituric and thiobarbituric acid derivatives in aqueous media, showcasing an environmentally friendly approach to synthesizing these compounds. The methodology suggests advantages such as ease of preparation, high yields, and low cost, pointing to applications in green chemistry and organic synthesis (Seyyedi et al., 2016).
Synthesis of Biologically Active Compounds
Another study reported the preparation of a new DABCO-based ionic liquid and its application in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, important for their biological activity. This research underscores the utility of these compounds in pharmaceutical development, offering a method with several advantages, including high yields and simple work-up procedure (Shirini et al., 2017).
Safety and Hazards
properties
IUPAC Name |
5-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7;;/h2-3,5,7-8,12,14H,1,4,6H2;2*1H/t7-,8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUPTFICNWQMGJ-FOMWZSOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC(=CN=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC(=CN=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride |
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